
5-Fluorocytosine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluorocytosine is synthesized through the fluorination of cytosine. One common method involves reacting cytosine with a fluorinating agent such as potassium fluoride in the presence of a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction typically proceeds as follows:
- Cytosine is dissolved in DMSO.
- Potassium fluoride is added to the solution.
- The mixture is heated to around 170°C for several hours.
- The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: Industrial production of flucytosine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white crystalline solid with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorocytosine undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield cytosine and fluorine-containing byproducts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with hydroxide ions can yield cytosine.
Hydrolysis: The major products are cytosine and fluoride ions.
Scientific Research Applications
Medicinal Applications
Antifungal Treatment
5-Fluorocytosine is primarily used in the treatment of fungal infections, particularly those caused by Candida and Cryptococcus species. It acts as a competitive inhibitor of uracil metabolism. Once inside the fungal cell, it is converted to 5-fluorouracil by cytosine deaminase, which disrupts RNA and protein synthesis, leading to fungal cell death .
- Clinical Efficacy : A study involving 8803 isolates of Candida species demonstrated that 95% were susceptible to this compound, showcasing its effectiveness as an antifungal agent .
Cancer Research
In oncology, this compound has been investigated for its potential in cancer gene therapy. Researchers have utilized it in conjunction with the Toca 511 virus, which expresses cytosine deaminase that converts this compound into the more potent chemotherapeutic agent 5-fluorouracil. This approach has shown promise in mouse models of brain tumors, leading to significant tumor shrinkage .
- Case Study : In a study using immunocompetent mouse models (CT26 and Tu-2449), repeated administration of this compound resulted in reduced tumor growth and improved survival rates .
Microbiological Applications
In Vitro Antifungal Studies
this compound's antifungal properties have been extensively studied in vitro. It has been shown to have a prolonged post-antifungal effect and concentration-independent activity against various fungal isolates.
- Data Table: Antifungal Activity Against Candida Species
Study Reference | Total Isolates | Susceptibility Rate (%) |
---|---|---|
Pfaller et al., 2002 | 8803 | 95 |
Plant Biology Applications
In plant biology, this compound serves as a negative selection agent in transgenic plants. It has been employed in studies involving the bacterial cytosine deaminase gene (codA) to induce cell death in transformed tobacco plants.
- Research Example : Stougaard et al. (1993) demonstrated that expression of the codA gene in transgenic tobacco resulted in selective cell death upon exposure to this compound, facilitating the identification of successfully transformed plants .
Analytical Applications
Quantification Techniques
The quantification of this compound in biological samples is critical for therapeutic drug monitoring. Various methods such as high-performance liquid chromatography (HPLC), gas chromatography, and bioassays have been developed for this purpose.
Mechanism of Action
5-Fluorocytosine exerts its antifungal effects by being taken up by fungal cells through cytosine permease. Once inside the cell, it is converted to 5-fluorouracil, which is further metabolized to active metabolites that inhibit fungal RNA and DNA synthesis . This results in unbalanced growth and eventual death of the fungal organism .
Comparison with Similar Compounds
5-Fluorouracil: A closely related fluorinated pyrimidine used primarily as an anticancer agent.
Fluconazole: Another antifungal agent used to treat similar infections but with a different mechanism of action.
Comparison:
Fluconazole: Unlike flucytosine, fluconazole inhibits the synthesis of ergosterol, an essential component of fungal cell membranes.
5-Fluorocytosine’s unique properties and applications make it a crucial compound in both medical and scientific research fields.
Biological Activity
5-Fluorocytosine (5-FC), a fluorinated pyrimidine analog of cytosine, exhibits significant antifungal properties, particularly against various strains of Candida and Cryptococcus. This article delves into the biological activity of 5-FC, its mechanisms of action, resistance patterns, and clinical applications based on diverse research findings.
This compound functions primarily through its conversion to 5-fluorouracil (5-FU) by the enzyme cytosine deaminase in fungal cells. The key steps in its mechanism include:
- Uptake and Conversion : Fungi uptake 5-FC, which is then deaminated to form 5-FU.
- Inhibition of Nucleic Acid Synthesis :
Antifungal Spectrum
This compound demonstrates antifungal activity against:
- Candida species : Effective against Candida albicans, Candida tropicalis, and others.
- Cryptococcus species : Particularly effective against Cryptococcus neoformans.
- Aspergillus species : Limited efficacy observed; resistance noted in certain strains .
Resistance Mechanisms
Resistance to 5-FC can arise through several mechanisms:
- Altered Enzymatic Activity : Mutations in cytosine deaminase or uracil phosphoribosyltransferase can lead to reduced conversion of 5-FC to its active form .
- Efflux Pumps : Fungal cells may expel 5-FC, reducing its intracellular concentration and effectiveness .
- Genetic Variability : Studies have shown that certain clades of Candida exhibit exclusive resistance patterns, suggesting a genetic basis for susceptibility .
Efficacy in Clinical Settings
Clinical studies have demonstrated the effectiveness of 5-FC in combination therapies for treating severe fungal infections. For instance:
- A study highlighted the synergistic effects when combined with amphotericin B for treating cryptococcal meningitis, leading to improved patient outcomes compared to monotherapy .
- In animal models, 5-FC has shown efficacy against lethal Candida albicans infections, significantly improving survival rates when administered alongside other antifungal agents .
Data Table: Summary of Biological Activity
Fungal Species | Activity Level | Mechanism of Resistance |
---|---|---|
Candida albicans | High | Cytosine deaminase mutation |
Candida tropicalis | Moderate | Efflux pump activity |
Cryptococcus neoformans | High | Altered phosphoribosyltransferase activity |
Aspergillus fumigatus | Low | High-efflux capacity |
Q & A
Basic Research Questions
Q. What are the primary mechanisms underlying 5-FC’s antifungal activity, and how can they be experimentally validated?
- Methodological Answer : 5-FC is a prodrug converted to 5-fluorouracil (5-FU) by cytosine deaminase (CD) in fungi, disrupting RNA/DNA synthesis. To validate this:
- Use in vitro assays with fungal strains (e.g., Candida albicans) and measure 5-FU production via HPLC .
- Compare MIC (Minimum Inhibitory Concentration) values of 5-FC against CD-expressing vs. CD-deficient strains using broth microdilution .
- Confirm enzyme specificity via kinetic assays (KM and Vmax determination) with purified CD .
Q. How is 5-FC susceptibility testing standardized in clinical isolates, and what are the limitations of current methods?
- Methodological Answer :
- Disk Diffusion (KB method) : Use standardized agar plates with 5-FC disks; interpret zones of inhibition per CLSI guidelines .
- Broth Microdilution : Test isolates in RPMI-1640 medium; classify susceptibility as MIC ≤4 µg/mL, resistance as MIC ≥32 µg/mL .
- Limitations : False susceptibility may arise in mixed populations; confirm resistance with genomic analysis of FCY1 (CD gene) mutations .
Q. What experimental models are suitable for studying 5-FC’s efficacy in vivo?
- Methodological Answer :
- Murine Cryptococcosis Models : Administer 5-FC orally (100–150 mg/kg/day) and monitor fungal burden in brain/kidneys .
- Xenograft Tumors : For gene therapy studies, use CD-transfected tumor cells + 5-FC to assess bystander effects via tumor volume reduction assays .
- Biofilm Models : Grow Candida biofilms on catheters; quantify 5-FC’s penetration using confocal microscopy with fluorescent probes .
Q. How do cations modulate cytosine deaminase activity, and what implications does this have for 5-FC activation?
- Methodological Answer :
- Test CD activity with 50 mM Ca²⁺, Zn²⁺, or Cu²⁺ in enzymatic assays; observe inhibition (e.g., Hg²⁺ reduces activity by >80%) .
- Use ion chelators (e.g., EDTA) in in vitro models to isolate cation effects on 5-FC-to-5-FU conversion .
Q. What statistical approaches are recommended for analyzing 5-FC susceptibility data across large fungal isolate collections?
- Methodological Answer :
- Report MICs as geometric means ± standard deviation for triplicate determinations .
- Use Kaplan-Meier survival curves for in vivo efficacy studies; log-rank tests for comparing treatment groups .
Advanced Research Questions
Q. How can contradictions between in vitro susceptibility data and clinical resistance rates be reconciled?
- Methodological Answer :
- Perform population analysis profiling (PAP) to detect heteroresistance in isolates with "susceptible" MICs .
- Use RNA-seq to identify stress-response genes upregulated during 5-FC exposure in seemingly susceptible strains .
- Validate findings in Galleria mellonella infection models, correlating fungal survival with genetic markers .
Q. What molecular mechanisms drive 5-FC resistance in non-albicans Candida species?
- Methodological Answer :
- Sequence FCY1, FCY2 (permease), and FUR1 (5-FU metabolizing enzyme) in resistant isolates; identify SNPs via Sanger sequencing .
- Use CRISPR-Cas9 to knock out FCY1 in reference strains; compare 5-FC MICs before/after .
- Conduct proteomics to assess overexpression of efflux pumps (e.g., CDR1) in resistant phenotypes .
Q. How does 5-FC’s photophysical stability impact its experimental applications in UV-dependent assays?
- Methodological Answer :
- Analyze 5-FC’s excited-state dynamics via femtosecond transient absorption spectroscopy; compare with cytosine (5-FC has 73 ps lifetime vs. 720 fs for cytosine) .
- Avoid UV exposure in plate readers during kinetic assays to prevent photodegradation artifacts .
Q. What synergies exist between 5-FC and amphotericin B, and how can they be optimized in combinatorial regimens?
- Methodological Answer :
- Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI); synergism defined as FICI ≤0.5 .
- In murine models, co-administer 5-FC (100 mg/kg) + amphotericin B (0.5 mg/kg); quantify fungal load reduction via qPCR .
Q. How does chromosomal instability (e.g., aneuploidy) contribute to 5-FC resistance in Cryptococcus neoformans?
Properties
IUPAC Name |
6-amino-5-fluoro-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECTZIEBJDKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O | |
Record name | flucytosine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Flucytosine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023059 | |
Record name | Flucytosine | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flucytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
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Solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L | |
Record name | SID56424024 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Flucytosine | |
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Record name | Flucytosine | |
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Record name | Flucytosine | |
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Mechanism of Action |
Although the exact mode of action is unknown, it has been proposed that flucytosine acts directly on fungal organisms by competitive inhibition of purine and pyrimidine uptake and indirectly by intracellular metabolism to 5-fluorouracil. Flucytosine enters the fungal cell via cytosine permease; thus, flucytosine is metabolized to 5-fluorouracil within fungal organisms. The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits synthesis of both DNA and RNA. The result is unbalanced growth and death of the fungal organism. It also appears to be an inhibitor of fungal thymidylate synthase., Flucytosine may be fungistatic or fungicidal in action depending on the concentration of the drug. Two possible mechanisms of action have been identified for flucytosine. Flucytosine appears to enter fungal cells via the action of fungal-specific cytosine permease. Inside the cell, flucytosine is converted into fluorouracil (5-FU) by cytosine deaminase and then after several intermediate steps is converted into 5-fluorouridine triphosphate (FUTP). FUTP is incorporated into fungal RNA and interferes with protein synthesis. Flucytosine also appears to be converted to 5-fluorodeoxyuridine monophosphate, which noncompetitively inhibits thymidylate synthetase and interferes with DNA synthesis. Flucytosine does not appear to have antineoplastic activity. | |
Record name | Flucytosine | |
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Color/Form |
White crystalline solid | |
CAS No. |
2022-85-7 | |
Record name | Flucytosine | |
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Record name | Flucytosine [USAN:USP:INN:BAN:JAN] | |
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Record name | Flucytosine | |
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Melting Point |
295-297 °C (dec), 296 °C | |
Record name | Flucytosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01099 | |
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Record name | Flucytosine | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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